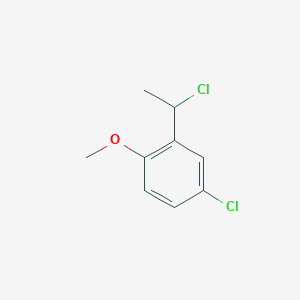

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene

Description

Properties

IUPAC Name |

4-chloro-2-(1-chloroethyl)-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-6(10)8-5-7(11)3-4-9(8)12-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACBQMVZHIEQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene typically involves the chlorination of 2-(1-chloroethyl)-1-methoxybenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the chloro groups can lead to the formation of the corresponding ethyl and methoxy derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products Formed

Substitution: Formation of 2-(1-hydroxyethyl)-1-methoxybenzene or 2-(1-aminoethyl)-1-methoxybenzene.

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Formation of 2-ethyl-1-methoxybenzene.

Scientific Research Applications

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Key Compounds:

4-Chloro-2-(chloromethyl)-1-methoxybenzene ():

- Differs by a chloromethyl group instead of chloroethyl.

- Used to synthesize reversed amidine derivatives (e.g., compound 15), which exhibited a 10-fold drop in biological activity compared to parent structures, indicating sensitivity to substituent topology .

- Chloroethyl’s increased steric bulk may reduce binding efficiency in biological systems compared to smaller chloromethyl groups.

Methyl 4-chloro-2-(2-chloroacetamido)benzoate ():

- Features a chloroacetamido group, introducing polarity via the amide bond.

- Higher hydrophilicity likely reduces membrane permeability compared to the chloroethyl-substituted target compound .

4-(Chloromethyl)-1-methoxy-2-methylbenzene (): Contains a methyl group at position 2 instead of chloroethyl.

Physicochemical Properties:

| Compound | Substituent | logD/log k (Predicted) | Biological Activity |

|---|---|---|---|

| 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene | Chloroethyl | Moderate lipophilicity* | Underexplored |

| 4-Chloro-2-(chloromethyl)-1-methoxybenzene | Chloromethyl | Lower logD | Reduced activity in amidines |

| Methyl 4-chloro-2-(chloroacetamido)benzoate | Chloroacetamido | Higher polarity | Unreported |

*Predicted based on chloroethyl’s hydrophobicity relative to chloromethyl .

Biological Activity

4-Chloro-2-(1-chloroethyl)-1-methoxybenzene, a halogenated organic compound, exhibits a unique molecular structure characterized by a benzene ring with a chlorine atom, a methoxy group, and a chloroethyl side chain. Its molecular formula is CHClO, indicating the presence of two chlorine atoms and a methoxy group. This compound's biological activity has garnered interest due to its potential applications in medicinal chemistry and synthetic organic chemistry.

The presence of halogen and methoxy groups in this compound enhances its reactivity and biological interactions. Halogenated compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The methoxy group can influence the compound's lipophilicity and ability to penetrate biological membranes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, halogenated compounds often show enhanced efficacy against various bacterial strains due to their ability to disrupt microbial membranes and interfere with metabolic processes.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Analogous compounds have demonstrated cytotoxic effects against several cancer cell lines. For example, studies on structurally related compounds have shown that they can inhibit tubulin polymerization, leading to apoptosis in cancer cells . The mechanism of action typically involves interaction with microtubules, which are critical for cell division.

Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of halogenated derivatives on human cancer cell lines found that compounds with similar structures to this compound exhibited IC values ranging from 0.06 to 0.17 µM against various cancer lines, indicating potent antiproliferative effects .

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.06 | A549 |

| Compound B | 0.09 | ACHN |

| Compound C | 0.17 | B-16 |

Another investigation focused on the mechanism of action of halogenated compounds revealed that they induce apoptosis through caspase activation pathways. In one experiment, treatment with these compounds resulted in a significant increase in caspase-3 activation (up to three-fold compared to control), highlighting their potential as therapeutic agents in cancer treatment .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions optimized for yield and purity. Typical methods include:

- Nucleophilic substitution reactions involving chloroethyl derivatives.

- Electrophilic aromatic substitution where the methoxy group acts as an activating group for further chlorination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.